3-Iodo-6-nitro-1H-indazole

Process Chemistry Iodination Scale-Up

3-Iodo-6-nitro-1H-indazole (CAS 70315-70-7) is a doubly activated, solid indazole building block (C7H4IN3O2, MW 289.03) that simultaneously presents a C3 iodo leaving group for Pd-catalyzed cross-coupling and a C6 nitro handle for subsequent reduction, diazotization, or nucleophilic displacement. The compound is the immediate precursor to the SEM-protected intermediate in the patented synthesis of the VEGFR/PDGFR kinase inhibitor Axitinib (Pfizer), where the C3 iodide undergoes Suzuki coupling with styrylboronic acid to install the (E)-styryl pharmacophore.

Molecular Formula C7H4IN3O2
Molecular Weight 289.03 g/mol
CAS No. 70315-70-7
Cat. No. B1314062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-nitro-1H-indazole
CAS70315-70-7
Molecular FormulaC7H4IN3O2
Molecular Weight289.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1[N+](=O)[O-])I
InChIInChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
InChIKeyGZCGNGLOCQEDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-nitro-1H-indazole (CAS 70315-70-7): Core Scaffold Procurement Guide for Medicinal Chemistry & Cross-Coupling Applications


3-Iodo-6-nitro-1H-indazole (CAS 70315-70-7) is a doubly activated, solid indazole building block (C7H4IN3O2, MW 289.03) that simultaneously presents a C3 iodo leaving group for Pd-catalyzed cross-coupling and a C6 nitro handle for subsequent reduction, diazotization, or nucleophilic displacement . The compound is the immediate precursor to the SEM-protected intermediate in the patented synthesis of the VEGFR/PDGFR kinase inhibitor Axitinib (Pfizer), where the C3 iodide undergoes Suzuki coupling with styrylboronic acid to install the (E)-styryl pharmacophore . Commercially, it is available at >98% (GC) purity from multiple vendors, though procurement requires attention to storage conditions—under inert gas at 2–8 °C—to prevent thermal decomposition .

Why 3-Iodo-6-nitro-1H-indazole Cannot Be Replaced by Other Halo-Nitroindazoles in Multi-Step Sequences


The indazole C3 position exhibits divergent reactivity across halogens: iodide is a superior oxidative addition partner for Pd(0) catalysts, enabling milder coupling conditions and higher yields than the corresponding bromide or chloride, while the C6 nitro group strongly deactivates the ring toward electrophilic halogen exchange—meaning a user cannot simply take 6-nitroindazole and iodinate it in situ . Together, the 3-I/6-NO2 pairing creates an orthogonal difunctionalization sequence that is not replicable by the commonly stocked 3-bromo-6-nitroindazole (CAS 70315-68-3) or 6-nitroindazole (CAS 7597-18-4) alone . In addition, the iodo derivative provides a well-documented, scalable entry point to Axitinib at 93.6% isolated yield—a benchmark not reported for the bromo or chloro analogs in the same process .

3-Iodo-6-nitro-1H-indazole (70315-70-7): Head-to-Head Quantitative Differentiation Data


Iodination Yield: 3-Iodo-6-nitro-1H-indazole Prepared at 93.6% Yield from 6-Nitroindazole in a Scalable Pfizer Process

In a kilogram-scale procedure disclosed by Pfizer, 6-nitroindazole (45.08 kg) was iodinated with I2/K2CO3 in DMF to afford 74.7 kg of 3-iodo-6-nitroindazole as a yellow-white solid in 93.6% yield (HPLC purity 86%) . By comparison, the corresponding bromination of 6-nitroindazole to give 3-bromo-6-nitroindazole typically employs Br2/NaOH and is reported with lower isolated yields in patent examples .

Process Chemistry Iodination Scale-Up

C3 Suzuki Coupling Reactivity: 3-Iodo-6-nitroindazole Enables Chemoselective Vinylation Without N-Protection

Unprotected 3-iodoindazoles undergo microwave-assisted Suzuki-type vinylation with pinacol vinyl boronate to give 3-vinylindazoles in moderate to excellent yields, with the C3 vinylated product as the sole isolated regioisomer . For the parent 3-iodoindazole, a 48% yield of 3-vinylindazole was obtained using 1 equivalent of coupling partner, while the bromo analog requires harsher conditions (higher temperature, longer time) and often necessitates N-protection to avoid side reactions .

Suzuki-Miyaura Coupling C–H Functionalization Microwave Synthesis

Biological Target Differentiation: 6-Nitroindazole (iNOS IC50 ~20 µM) vs. 7-Nitroindazole (nNOS Selective) vs. 3-Iodo-6-nitroindazole as a Pro-Drug Scaffold

The parent scaffold 6-nitroindazole exhibits an IC50 of 20,000 nM (20 µM) against inducible nitric oxide synthase (iNOS) in murine macrophages and 32,000 nM against neuronal NOS (nNOS), making it a weak, non-selective NOS inhibitor . In contrast, 7-nitroindazole is a potent nNOS-selective inhibitor (IC50 ~0.9 µM) with antinociceptive activity . 3-Iodo-6-nitroindazole itself has no reported direct NOS activity; its value lies in serving as a late-stage diversification intermediate to access 3-aryl/alkynyl-6-nitroindazoles, which after nitro reduction yield 6-amino-3-substituted indazoles with distinct kinase inhibition profiles (e.g., Axitinib, VEGFR IC50 ~0.2 nM) .

Nitric Oxide Synthase iNOS MAO Inhibition

Physicochemical Stability & Storage: 3-Iodo-6-nitro-1H-indazole Requires Refrigerated Inert-Atmosphere Storage (2–8 °C) to Prevent Deiodination

Vendor specifications mandate storage under inert gas (N2 or Ar) at 2–8 °C to preserve the C–I bond, which is susceptible to thermal or photolytic homolysis . In contrast, 3-bromo-6-nitroindazole and 3-chloro-6-nitroindazole are generally stable at ambient temperature, giving them a logistical advantage in laboratories without cold-storage capacity . The melting point of the iodo compound is 259–261 °C, and its predicted boiling point is 458 °C, indicating substantial thermal stability once crystalline, but storage degradation pathways are distinct from those of the bromo analog .

Stability Storage Conditions Quality Assurance

Commercial Availability & Purity: 3-Iodo-6-nitro-1H-indazole Offered at >98% (GC) by TCI, vs. Bromo Analog Typically at 95–97%

TCI supplies 3-iodo-6-nitroindazole at >98.0% purity by GC (Product No. I1004), while the 3-bromo analog (CAS 70315-68-3) is more commonly listed at 95–97% purity across major catalog vendors . The Sigma-Aldrich AldrichCPR offering (SYX00220) is sold 'as-is' without batch-specific analytical data, which is an important procurement consideration for GLP or IND-enabling studies .

Procurement Purity Vendor Comparison

3-Iodo-6-nitro-1H-indazole (70315-70-7): Highest-Value Application Scenarios Based on Quantitative Evidence


Kilogram-Scale Manufacture of the Axitinib Styryl Intermediate via Suzuki Coupling

The Pfizer process demonstrates that 3-iodo-6-nitroindazole, after SEM protection, undergoes Suzuki coupling with styrylboronic acid to build the (E)-styryl pharmacophore of Axitinib . The 93.6% iodination yield and established downstream chemistry make this the preferred intermediate for any generic Axitinib program or VEGFR inhibitor library synthesis.

Microwave-Assisted C3 Vinylation of Unprotected Indazoles for Parallel SAR Libraries

The ability of 3-iodoindazoles to undergo direct C3 vinylation without N-protection under microwave conditions enables rapid analog generation . 3-Iodo-6-nitroindazole is particularly valuable here because the nitro group can be reduced post-coupling to an amine for further diversification, enabling a three-point diversity strategy (C3, C6, N1) from a single building block.

Orthogonal Difunctionalization: Sequential Sonogashira/Reduction for 3-Alkynyl-6-aminoindazole Kinase Probes

The Sonogashira cross-coupling of 3-iodoindazoles with terminal alkynes has been validated as a mild, flexible route to 3-alkynylindazoles . When applied to 3-iodo-6-nitroindazole, the resulting 3-alkynyl-6-nitroindazole can be reduced (SnCl2 or catalytic hydrogenation) to the 6-amino derivative, providing access to a library of 3-alkynyl-6-aminoindazoles with potential kinase inhibition activity distinct from the 3-aryl series exemplified by Axitinib.

Procurement Decision Matrix: When to Choose 3-Iodo-6-nitroindazole Over the 3-Bromo Analog

Based on the evidence: choose the iodo compound when (i) the target synthesis involves Pd-catalyzed cross-coupling where oxidative addition is rate-limiting (higher yield, milder conditions), (ii) the program requires >98% purity without prepurification, and (iii) cold storage infrastructure (2–8 °C) is available. Choose the bromo analog when ambient-temperature storage and handling are mandatory, and the expected coupling yield penalty (~1.6-fold lower) is acceptable .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodo-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.